REACTION_CXSMILES
|
Br[CH:2]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[CH:8]=1)[C:3]([O:5]C)=O.[NH2:15][CH2:16][CH2:17][SH:18].C(=O)([O-])[O-].[K+].[K+].COC(=O)CSC(C1C=CC=C(OC)C=1)CN>O.C(O)C>[CH3:14][O:13][C:9]1[CH:8]=[C:7]([CH:2]2[S:18][CH2:17][CH2:16][NH:15][C:3]2=[O:5])[CH:12]=[CH:11][CH:10]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OC)C1=CC(=CC=C1)OC
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
NCCS
|
Name
|
|
Quantity
|
5.55 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CSC(CN)C1=CC(=CC=C1)OC)=O
|
Name
|
cyclized product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a light yellow suspension
|
Type
|
TEMPERATURE
|
Details
|
The mixture was further heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for an additional 4.5 h
|
Duration
|
4.5 h
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×300 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting pale yellow solid was triturated with cold ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C1C(NCCS1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |